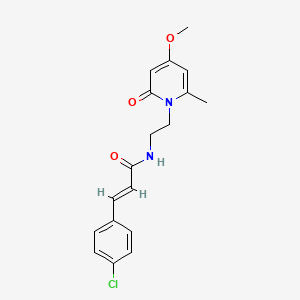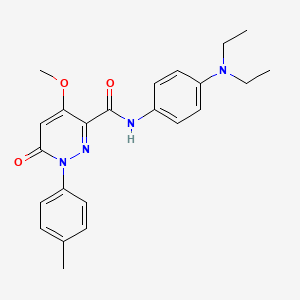![molecular formula C20H16N6O4 B2596213 N-(1,3-benzodioxol-5-yl)-2-[3-(3-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide CAS No. 872591-01-0](/img/structure/B2596213.png)
N-(1,3-benzodioxol-5-yl)-2-[3-(3-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound appears to contain a benzodioxol group, a triazolopyrimidinone group, and a methylphenyl group. These groups are common in many pharmaceuticals and could suggest a variety of potential uses.
Synthesis Analysis
Without specific information on this compound, it’s difficult to provide a detailed synthesis analysis. However, the synthesis would likely involve the formation of the triazolopyrimidinone core, followed by the attachment of the benzodioxol and methylphenyl groups.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzodioxol ring, a triazolopyrimidinone ring, and a methylphenyl group. The exact structure would depend on the positions of these groups relative to each other.Chemical Reactions Analysis
Again, without specific information, it’s hard to predict the exact chemical reactions this compound would undergo. However, the presence of the benzodioxol and triazolopyrimidinone groups could make it reactive with a variety of nucleophiles and electrophiles.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzodioxol group could increase its lipophilicity, which could influence its absorption and distribution in the body.科学的研究の応用
Synthesis and Structural Analysis
Several studies have been conducted on the synthesis of complex molecules that share structural motifs with the specified compound, highlighting the interest in exploring diverse heterocyclic frameworks for potential therapeutic applications. For instance, the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from natural products has been reported, showcasing methods to obtain compounds with anti-inflammatory and analgesic activities (Abu‐Hashem et al., 2020). Another example includes the development of N-substituted benzimidazoles demonstrating methicillin-resistant Staphylococcus aureus (MRSA) inhibitory properties, underscoring the antimicrobial potential of these compounds (Chaudhari et al., 2020).
Biological Activities and Potential Applications
The exploration of heterocyclic compounds for their biological activities is a significant area of research. For example, the discovery of clinical candidates such as 2-(4-(2-((1H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride as aqueous-soluble inhibitors highlights the therapeutic potential of structurally complex molecules (Shibuya et al., 2018). These studies indicate the broad interest in developing novel compounds with specific biological targets.
Medicinal Chemistry and Drug Design
In medicinal chemistry, the design and synthesis of molecules with potential antitumor, antibacterial, and antifungal activities remain a key focus. Research into thiophene and N-substituted thieno[3,2-d]pyrimidine derivatives, for example, has yielded compounds with potent antitumor and antibacterial properties, demonstrating the relevance of heterocyclic chemistry in the search for new therapeutic agents (Hafez et al., 2017).
Safety And Hazards
Without specific information, it’s hard to predict the exact safety and hazards associated with this compound. However, like all chemicals, it should be handled with care to avoid exposure.
将来の方向性
The future directions for this compound would depend on its intended use and effectiveness. If it’s a pharmaceutical, future research could focus on optimizing its pharmacokinetic properties or investigating its efficacy in clinical trials.
Please note that this is a general analysis based on the structural components of the compound. For a more detailed and accurate analysis, specific information on the compound would be needed.
特性
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[3-(3-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N6O4/c1-12-3-2-4-14(7-12)26-19-18(23-24-26)20(28)25(10-21-19)9-17(27)22-13-5-6-15-16(8-13)30-11-29-15/h2-8,10H,9,11H2,1H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUZBVIXDXVLCKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C3=C(C(=O)N(C=N3)CC(=O)NC4=CC5=C(C=C4)OCO5)N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-yl)-2-[3-(3-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(3,4-dimethoxyphenyl)-N-[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2596135.png)
![1-[(6-chloropyridin-3-yl)sulfonyl]-2,3-dihydro-1H-indole-3-carboxylic acid](/img/structure/B2596136.png)


![3,4,9-trimethyl-1,7-diphenethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2596139.png)



![5-Fluoro-4-(4-{[4-(4-methylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyrimidine](/img/structure/B2596146.png)



